molecular formula C6H3F2NO B1589025 3,5-Difluoroisonicotinaldehyde CAS No. 870234-98-3

3,5-Difluoroisonicotinaldehyde

Cat. No. B1589025
M. Wt: 143.09 g/mol
InChI Key: RLAOKDGTZKSUJB-UHFFFAOYSA-N
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Description

3,5-Difluoroisonicotinaldehyde is a chemical compound with the CAS Number: 870234-98-3 and a molecular weight of 143.09 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoroisonicotinaldehyde is represented by the linear formula C6H3F2NO . The InChI code for this compound is 1S/C6H3F2NO/c7-5-1-9-2-6 (8)4 (5)3-10/h1-3H .

It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .

Scientific Research Applications

Selective Labeling of Cell Surface Sialoglycoproteins

One application involves the selective radioactive labeling of cell surface sialoglycoproteins using periodate-tritiated borohydride. This method specifically introduces a radioactive label into cell surface sialic acids, proving useful in the study of cell surface sialic acid-containing glycoproteins (Gahmberg & Andersson, 1977).

Catalyst in Chemical Synthesis

In the realm of materials science, 3,5-Difluoroisonicotinaldehyde's derivatives have been explored for their catalytic properties. An indium-based Metal-Organic Framework (MOF), using a bent linker, demonstrated efficient catalytic activity for acetalization of aldehydes, highlighting the compound's role in facilitating chemical reactions within porous structures (Gándara et al., 2008).

High-Throughput Chromosome Conformation Capture

The compound also finds application in genomics, where it aids in mapping networks of physical interactions between genomic elements using the 5C technology. This high-throughput adaptation of the Chromosome Conformation Capture (3C) technology measures networks of millions of chromatin interactions, facilitating understanding of long-range gene regulation (Dostie & Dekker, 2007).

Synthesis of Organic Compounds

Another application is evident in organic chemistry where 3,5-Difluoroisonicotinaldehyde derivatives are synthesized under solvent-free conditions, catalyzed by ionic liquids under ultrasonic irradiation. This method offers advantages such as simple experimental procedures, shorter reaction times, and high yields, underscoring its utility in the green synthesis of organic compounds (He et al., 2015).

Conformational Stability Studies

Research on the conformational stability of dinucleotides in solution has also utilized derivatives of 3,5-Difluoroisonicotinaldehyde, providing insights into the structural behavior of these molecules under various temperature conditions, which is critical for understanding nucleic acid structures and interactions (Brahms, Maurizot, & Michelson, 1967).

Safety And Hazards

The safety information for 3,5-Difluoroisonicotinaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3,5-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAOKDGTZKSUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470004
Record name 3,5-Difluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoroisonicotinaldehyde

CAS RN

870234-98-3
Record name 3,5-Difluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoropyridine-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

At 0° C. A solution of LDA 2M in THF (47.792 mL, 95.58 mmol) was diluted with 50 mL THF. It was cooled down to −78° C., then a solution of 3,5-Difluoropyridine (7.886 mL, 86.89 mmol) in 100 mL THF was added dropwise while maintaining the temperature below −70° C., (complete addition in 20 min). It gave a yellow suspension. The reaction mixture was stirred 3 h at −78° C. A solution of Methyl formate (10.8 mL, 173.79 mmol) in 25 mL THF was added dropwise in 15 min. The reaction mixture became a pale yellow solution. It was stirred 45 min at −75° C. and then transferred via cannula to a stirred solution of 100 mL sat aq NaHCO3 held at about 0° C. It was extracted twice with EtOAc and the combined organic phases were washed with brine and dried with Na2SO4. The solvent was evaporated (165 mbar, 30° C.), 36.7 g of residue were obtained as a yellow liquid. The crude product was purified by flash chromatography (Solvent: CH2Cl2). The product was isolated as a pale yellow oil (7.85 g), which crystallized upon standing.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
47.792 mL
Type
solvent
Reaction Step One
Quantity
7.886 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under argon and at −70° C., 44 ml of 2.5 M n-butyllithium solution in n-hexane (110 mmol, 1.1 equivalent) were slowly added dropwise to 15.4 ml of diisopropylamine (110 mmol, 1.1 equivalent) in 23 ml of THF. The solution formed was warmed to 0° C. and stirred at this temperature for 30 min. The reaction mixture was then brought to −70° C. and diluted with 23 ml of THF, and 11.5 g of 3,5-difluoropyridine (100 mmol, 1 equivalent) dissolved in 72 ml of THF, were added dropwise. The mixture was stirred at −70° C. for 30 min. 12.4 ml of methyl formate (200 mmol, 2 equivalent), dissolved in 23 ml of THF, were then slowly added dropwise. After 1.5 h at −70° C., the reaction solution was quickly poured into 230 ml of saturated aqueous sodium bicarbonate solution and extracted with a total of 460 ml of ethyl acetate. The combined organic phases were washed twice with in each case 115 ml of saturated aqueous sodium bicarbonate solution and twice with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated using a rotary evaporator. This gave 11.6 g (81% of theory) of the title compound which were directly reacted further.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
72 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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